(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C21H23N3O5S2 and its molecular weight is 461.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays that highlight its therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 4-ethoxy-3-methylbenzo[d]thiazole with morpholinosulfonyl benzamide. The structural framework includes a thiazole ring which is known for diverse biological activities, including anticancer and antimicrobial properties. The presence of the morpholino group enhances solubility and bioavailability, potentially increasing the compound's efficacy.
Anticancer Activity
Numerous studies have investigated the anticancer potential of thiazole derivatives. For instance, thiazole-based compounds have shown significant activity against various cancer cell lines, including non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cell lines. In vitro studies indicate that derivatives similar to this compound exhibit IC50 values in the micromolar range, suggesting potent antiproliferative effects.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | A549 | 1.48 |
Compound B | NCI-H23 | 0.49 |
This compound | TBD | TBD |
These results indicate that modifications to the thiazole ring can lead to enhanced anticancer activity. The mechanism of action often involves induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. Studies suggest that compounds with electron-withdrawing groups at specific positions on the thiazole ring enhance activity against various pathogens, including bacteria and fungi. For example, modifications to the N-aryl amide group linked to the thiazole ring have been correlated with increased potency against Plasmodium falciparum, the causative agent of malaria.
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Substituents on the Thiazole Ring : Electron-withdrawing groups enhance biological activity.
- Morpholino Group : Improves solubility and bioavailability.
- Positioning of Functional Groups : The positioning of substituents significantly affects potency; para-substituted compounds generally exhibit better activity than ortho-substituted analogs.
Case Studies
- Anticancer Efficacy : A study demonstrated that a related thiazole compound significantly inhibited cell proliferation in A549 cells with an IC50 value comparable to established chemotherapeutics like staurosporine.
- Antimalarial Activity : Another investigation highlighted a series of thiazole derivatives showing promising results against P. falciparum, with low cytotoxicity in HepG2 cell lines.
Eigenschaften
IUPAC Name |
N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-3-29-17-5-4-6-18-19(17)23(2)21(30-18)22-20(25)15-7-9-16(10-8-15)31(26,27)24-11-13-28-14-12-24/h4-10H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGPLZDGPPEVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.